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Compound of Interest

Compound Name: (-)-Verbenene

Cat. No.: B13429258 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of the spectroscopic characteristics of a target molecule and its synthetic precursors is

paramount. This guide provides an objective comparison of the spectral data for (-)-verbenene,

a bicyclic monoterpene of interest for its potential biological activities, and its common

precursors, (-)-α-pinene and (-)-β-pinene. The information presented is supported by

experimental data to facilitate identification, characterization, and purity assessment during

synthesis and analysis.

The synthetic pathway from the readily available chiral precursors, (-)-α-pinene and (-)-β-

pinene, to the less common (-)-verbenene involves key chemical transformations that are

reflected in their respective spectroscopic signatures. This comparison focuses on Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), providing a foundational dataset for researchers working with these compounds.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (-)-verbenene, (-)-α-pinene,

and (-)-β-pinene.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound
Chemical Shift (δ) ppm, Multiplicity,
Coupling Constant (J Hz), Assignment

(-)-Verbenene Data not fully available in compiled format.

(-)-α-Pinene

5.19 (m, 1H, C3-H), 2.35 (m, 1H, C4-H), 2.20

(m, 1H, C4-H), 2.08 (t, J=5.6 Hz, 1H, C1-H),

1.95 (m, 1H, C5-H), 1.64 (s, 3H, C10-H₃), 1.27

(s, 3H, C8-H₃), 1.17 (d, J=7.5 Hz, 1H, C7-H),

0.84 (s, 3H, C9-H₃)

(-)-β-Pinene

4.73 (m, 1H, C10-H), 4.71 (m, 1H, C10-H), 2.38

(m, 1H, C7-H), 2.35 (m, 1H, C7-H), 2.20 (m, 1H,

C4-H), 2.18 (m, 1H, C4-H), 2.08 (m, 1H, C1-H),

1.98 (m, 1H, C5-H), 1.25 (s, 3H, C8-H₃), 0.77 (s,

3H, C9-H₃)[1]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound Chemical Shift (δ) ppm, Assignment

(-)-Verbenene Data not fully available in compiled format.

(-)-α-Pinene

144.5 (C2), 116.0 (C3), 47.1 (C1), 41.3 (C5),

38.0 (C6), 31.5 (C7), 31.3 (C4), 26.3 (C8), 23.0

(C10), 20.9 (C9)

(-)-β-Pinene

153.4 (C2), 106.7 (C10), 55.0 (C1), 39.5 (C5),

38.9 (C6), 27.0 (C7), 26.2 (C8), 22.9 (C9), 22.8

(C3), 22.8 (C4)[1]

Table 3: Infrared (IR) Spectroscopy Data (neat)
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Compound
Wavenumber (cm⁻¹), Description of
Vibration

(-)-Verbenene Data not fully available in compiled format.

(-)-α-Pinene
3024 (=C-H stretch), 2925 (C-H stretch), 1658

(C=C stretch), 885 (=C-H bend)

(-)-β-Pinene
3070 (=C-H stretch), 2920 (C-H stretch), 1640

(C=C stretch), 880 (=C-H bend)

Table 4: Mass Spectrometry (MS) Data (EI, 70 eV)

Compound m/z, (Relative Intensity %), Fragment

(-)-Verbenene 134 (M+), 119, 105, 91

(-)-α-Pinene 136 (M+), 121, 105, 93 (100%), 92, 91, 77

(-)-β-Pinene 136 (M+), 121, 105, 93 (100%), 92, 91, 79, 77

Experimental Protocols
A common synthetic route to (-)-verbenene proceeds via the oxidation of (-)-α-pinene to (-)-

verbenone, followed by conversion of the ketone to the diene.

Part 1: Oxidation of (-)-α-Pinene to (-)-Verbenone
This protocol is adapted from a procedure utilizing lead tetraacetate for the initial oxidation.

Materials:

(-)-α-Pinene

Lead tetraacetate (Pb(OAc)₄)

Benzene (dry)

Celite
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Potassium hydroxide (KOH)

Methanol

Diethyl ether

Magnesium sulfate (anhydrous)

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

Sulfuric acid (concentrated)

Sodium bicarbonate (saturated solution)

Brine

Procedure:

A solution of (-)-α-pinene in dry benzene is heated to 65°C.

Lead tetraacetate is added portion-wise to the stirred solution. The reaction mixture is

maintained at 65°C for 1 hour.

After cooling to room temperature, the mixture is filtered through Celite. The filtrate is

washed with water, and the layers are separated.

The organic layer is concentrated to yield crude verbenyl acetate.

The crude acetate is dissolved in a 10% solution of potassium hydroxide in aqueous

methanol and stirred for 24 hours at room temperature.

The mixture is diluted with water and extracted with diethyl ether. The combined organic

extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to give a

mixture of alcohols.

The mixture of alcohols is dissolved in diethyl ether and cooled to 0°C. An aqueous solution

of sodium dichromate dihydrate and concentrated sulfuric acid is added dropwise.
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The reaction is stirred at 0°C for 1 hour and then at room temperature overnight.

The layers are separated, and the aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with saturated sodium bicarbonate solution and

brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield (-)-

verbenone.

Part 2: Conversion of (-)-Verbenone to (-)-Verbenene via
the Shapiro Reaction
The Shapiro reaction provides a method for the conversion of a ketone to an alkene. This

involves the formation of a tosylhydrazone followed by treatment with a strong base.

Materials:

(-)-Verbenone

Tosylhydrazide

Methanol or Ethanol

n-Butyllithium (n-BuLi) or other strong organolithium base

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

Procedure:

Formation of the Tosylhydrazone: (-)-Verbenone is reacted with one equivalent of

tosylhydrazide in a suitable solvent such as methanol or ethanol, often with catalytic acid, to

form the corresponding tosylhydrazone. The product is typically isolated by crystallization.

Shapiro Reaction: The dried tosylhydrazone is dissolved in an anhydrous aprotic solvent

(e.g., THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low

temperature (e.g., -78°C).

At least two equivalents of a strong organolithium base, such as n-butyllithium, are added

slowly to the solution.
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The reaction mixture is allowed to warm to room temperature and stirred until the reaction is

complete (monitored by TLC).

The reaction is quenched by the addition of water or a saturated aqueous ammonium

chloride solution.

The product, (-)-verbenene, is extracted with an organic solvent, and the combined organic

layers are washed, dried, and concentrated.

Purification is typically achieved by column chromatography.

Synthetic Pathway and Logic
The transformation from the pinene precursors to verbenene involves a change in the position

of the double bond and, in the case of the verbenone intermediate, a change in the functional

group from an alkene to a ketone. These structural changes are the basis for the differences

observed in their spectroscopic data.

Precursors

Intermediate Product

(-)-α-Pinene (-)-Verbenone

Oxidation
(e.g., Pb(OAc)₄, Na₂Cr₂O₇)

(-)-β-Pinene

(-)-Verbenene

Shapiro Reaction
(1. TsNHNH₂, 2. 2 eq. BuLi)

Click to download full resolution via product page

Caption: Synthetic route from (-)-α-pinene to (-)-verbenene.

The spectroscopic comparison presented in this guide, along with the detailed experimental

protocols, provides a valuable resource for the synthesis and characterization of (-)-
verbenene. The distinct spectral features of each compound allow for clear differentiation and

monitoring of the synthetic progress.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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